molecular formula C11H11ClO2 B1363964 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride CAS No. 499785-51-2

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride

Cat. No. B1363964
M. Wt: 210.65 g/mol
InChI Key: LSSXEVHVRBTNAQ-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” is a chemical compound with the molecular formula C11H12O2 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” consists of a benzofuran ring substituted with two methyl groups at the 2-position and a carbonyl chloride group at the 7-position .


Chemical Reactions Analysis

While specific chemical reactions involving “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” are not available, it’s important to note that carbonyl chloride groups are typically reactive and can undergo various reactions such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

“2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” is a pale-yellow to yellow-brown solid . Its molecular weight is 176.22 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The synthesis of 2,2-dimethyl-2,3-dihydro-benzofuran-6-ol, a key intermediate for benzofuran derivatives with pharmaceutical activity, is achieved through an environmentally friendly pathway. This method is significant as it avoids the use of harmful and dangerous reagents, achieving a 60% preparative yield for the direct ring acylation of resorcinol with isobutyryl chloride in a solvent-free reaction catalyzed by solid acids (Békássy et al., 2007).

Photochemical Applications

In the study of photochemical reduction of CO2 to formate, ruthenium complexes with carbonyl ligands were synthesized and investigated. This research provides insights into the structural information on reaction intermediates, emphasizing the importance of considering the participation of certain compounds in catalytic pathways (Sampaio et al., 2019).

Organic Synthesis and Reactions

The Friedel-Crafts reaction of methyl 2,3-dimethyl-4- and -7-benzofurancarboxylates was explored for synthesizing various compounds. This study highlighted the acetylation and alkylation processes of these compounds, contributing to the field of organic synthesis (Kawase et al., 1970).

Analytical Chemistry Applications

The synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl chloroformate and its derivatives was reported for developing antigens and high titre antibodies to carbofuran. This research is crucial for developing sensitive detection methods in analytical chemistry (Guo, 2002).

Environmental Chemistry

The degradation of carbofuran, a compound related to 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride, in rice straw-amended flooded soil was studied. This research provides valuable insights into the environmental fate of such compounds and their impact on ecosystems (Venkateswarlu & Sethunathan, 1979).

Safety And Hazards

This compound may pose certain hazards. For instance, it can react violently with water, liberating toxic gas, and cause severe burns .

Future Directions

Benzofuran derivatives, such as “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride”, have been gaining attention in the field of drug discovery due to their wide array of biological activities . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives.

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSXEVHVRBTNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383692
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride

CAS RN

499785-51-2
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofurancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499785-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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